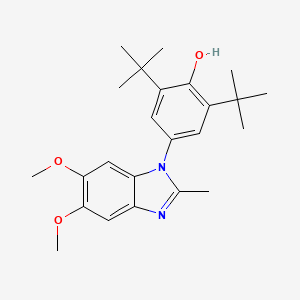

2,6-di-tert-butyl-4-(5,6-dimethoxy-2-methyl-1H-benzimidazol-1-yl)phenol

Description

Le 2,6-di-tert-butyl-4-(5,6-diméthoxy-2-méthyl-1H-benzimidazol-1-yl)phénol est un composé organique appartenant à la classe des phénols. Ce composé est caractérisé par la présence de deux groupes tert-butyle et d'un groupe benzimidazole substitué par des groupes diméthoxy et méthyle. Il est connu pour ses propriétés antioxydantes et est utilisé dans diverses applications industrielles.

Propriétés

Formule moléculaire |

C24H32N2O3 |

|---|---|

Poids moléculaire |

396.5 g/mol |

Nom IUPAC |

2,6-ditert-butyl-4-(5,6-dimethoxy-2-methylbenzimidazol-1-yl)phenol |

InChI |

InChI=1S/C24H32N2O3/c1-14-25-18-12-20(28-8)21(29-9)13-19(18)26(14)15-10-16(23(2,3)4)22(27)17(11-15)24(5,6)7/h10-13,27H,1-9H3 |

Clé InChI |

APGNKAOAQKOKIC-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC2=CC(=C(C=C2N1C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)OC)OC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2,6-di-tert-butyl-4-(5,6-diméthoxy-2-méthyl-1H-benzimidazol-1-yl)phénol peut être réalisée par un processus en plusieurs étapes impliquant les étapes clés suivantes :

Alkylation du phénol : La première étape consiste en l'alkylation du phénol par des groupes tert-butyle.

Formation du benzimidazole : Le groupe benzimidazole est synthétisé en faisant réagir l'o-phénylène diamine avec un aldéhyde ou une cétone approprié dans des conditions acides.

Réaction de couplage : La dernière étape implique le couplage du phénol alkylé avec le dérivé benzimidazole. Cela peut être réalisé en utilisant un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) en présence d'une base.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à flux continu pour assurer un mélange et un contrôle de la réaction efficaces. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le 2,6-di-tert-butyl-4-(5,6-diméthoxy-2-méthyl-1H-benzimidazol-1-yl)phénol a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme antioxydant en chimie des polymères pour prévenir la dégradation des polymères.

Biologie : Étudié pour son rôle potentiel dans l'inhibition du stress oxydatif dans les systèmes biologiques.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans la prévention des dommages oxydatifs dans les cellules.

Industrie : Utilisé comme stabilisateur dans les carburants et les lubrifiants pour prévenir l'oxydation et la gommage.

Mécanisme d'action

Les propriétés antioxydantes du 2,6-di-tert-butyl-4-(5,6-diméthoxy-2-méthyl-1H-benzimidazol-1-yl)phénol sont attribuées à sa capacité à donner des atomes d'hydrogène aux radicaux libres, les neutralisant ainsi. Le groupe hydroxyle phénolique joue un rôle crucial dans ce processus. Le composé interagit également avec des cibles moléculaires telles que les espèces réactives de l'oxygène (ROS) et inhibe leur activité, protégeant ainsi les cellules des dommages oxydatifs.

Applications De Recherche Scientifique

2,6-DI-TERT-BUTYL-4-(5,6-DIMETHOXY-2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL has diverse applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer synthesis.

Biology: Investigated for its potential antioxidant properties and its role in inhibiting lipid peroxidation.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.

Mécanisme D'action

The mechanism of action of 2,6-DI-TERT-BUTYL-4-(5,6-DIMETHOXY-2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The benzodiazole moiety may interact with specific receptors in the central nervous system, modulating neurotransmitter release and exerting neuroprotective effects.

Comparaison Avec Des Composés Similaires

Composés similaires

2,6-di-tert-butylphénol : Structure similaire mais dépourvue du groupe benzimidazole.

2,6-di-tert-butyl-4-méthylphénol :

2,4-diméthyl-6-tert-butylphénol : Utilisé comme antioxydant et stabilisateur UV dans les carburants et les plastiques.

Unicité

Le 2,6-di-tert-butyl-4-(5,6-diméthoxy-2-méthyl-1H-benzimidazol-1-yl)phénol est unique en raison de la présence du groupe benzimidazole, qui améliore ses propriétés antioxydantes et élargit son spectre d'application par rapport à d'autres composés similaires.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.